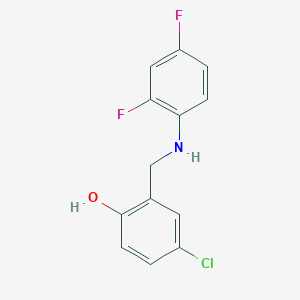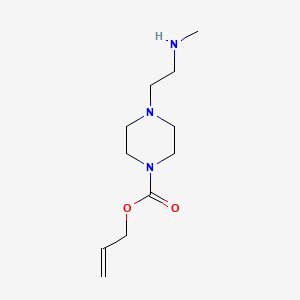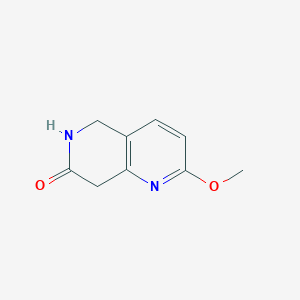
4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol typically involves the reaction of 4-chlorophenol with 2,4-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro or phenolic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines .
Scientific Research Applications
4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies, particularly in proteomics research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chlorophenol: Similar in structure but with an amino group instead of the difluorophenyl group.
2,4-Difluoroaniline: Lacks the chloro and phenolic groups but shares the difluorophenyl moiety.
4-Chlorophenol: Contains the chloro and phenolic groups but lacks the difluorophenyl group.
Uniqueness
4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol is unique due to the presence of both chloro and difluorophenyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it particularly useful in biochemical research .
Properties
Molecular Formula |
C13H10ClF2NO |
|---|---|
Molecular Weight |
269.67 g/mol |
IUPAC Name |
4-chloro-2-[(2,4-difluoroanilino)methyl]phenol |
InChI |
InChI=1S/C13H10ClF2NO/c14-9-1-4-13(18)8(5-9)7-17-12-3-2-10(15)6-11(12)16/h1-6,17-18H,7H2 |
InChI Key |
QOTRTPIWLWEWOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NCC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(4-chloro-3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B14859121.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B14859139.png)
![2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859145.png)

